
5-Methoxy-1-benzofuran-7-sulfonylchloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methoxy-1-benzofuran-7-sulfonylchloride is a synthetic chemical compound that has garnered significant interest in scientific research due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-1-benzofuran-7-sulfonylchloride typically involves the sulfonylation of 5-methoxy-1-benzofuran. The reaction is carried out using chlorosulfonic acid as the sulfonylating agent. The general reaction conditions include maintaining a low temperature to control the reaction rate and prevent side reactions. The reaction can be represented as follows:
5-Methoxy-1-benzofuran+Chlorosulfonic acid→this compound
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale sulfonylation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors to ensure consistent reaction conditions and efficient heat management.
Analyse Chemischer Reaktionen
Types of Reactions
5-Methoxy-1-benzofuran-7-sulfonylchloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Reduction Reactions: The compound can be reduced to form 5-methoxy-1-benzofuran-7-sulfonamide using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of the methoxy group can lead to the formation of 5-formyl-1-benzofuran-7-sulfonylchloride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, alcohols, thiols), base (e.g., triethylamine), solvent (e.g., dichloromethane), room temperature.
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvent (e.g., tetrahydrofuran), low temperature.
Oxidation: Oxidizing agents (e.g., chromium trioxide), solvent (e.g., acetic acid), room temperature.
Major Products
Sulfonamide Derivatives: Formed by substitution with amines.
Sulfonate Ester Derivatives: Formed by substitution with alcohols.
Sulfonothioate Derivatives: Formed by substitution with thiols.
5-Formyl-1-benzofuran-7-sulfonylchloride: Formed by oxidation of the methoxy group.
Wissenschaftliche Forschungsanwendungen
5-Methoxy-1-benzofuran-7-sulfonylchloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: Employed in the study of enzyme inhibition and protein modification due to its ability to form stable sulfonamide bonds with amino groups.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds with anti-tumor, antibacterial, and antiviral activities.
Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.
Wirkmechanismus
The mechanism of action of 5-Methoxy-1-benzofuran-7-sulfonylchloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, allowing it to react readily with nucleophilic sites on biomolecules, such as the amino groups in proteins. This reactivity can lead to the formation of stable sulfonamide bonds, which can inhibit enzyme activity or modify protein function. The molecular targets and pathways involved depend on the specific biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Methoxy-1-benzofuran-2-sulfonylchloride
- 5-Methoxy-1-benzofuran-3-sulfonylchloride
- 5-Methoxy-1-benzofuran-4-sulfonylchloride
Uniqueness
5-Methoxy-1-benzofuran-7-sulfonylchloride is unique due to the position of the sulfonyl chloride group on the benzofuran ring. This specific positioning influences its reactivity and the types of reactions it can undergo. Compared to its isomers, this compound may exhibit different biological activities and chemical properties, making it a distinct compound of interest in various research applications.
Eigenschaften
Molekularformel |
C9H7ClO4S |
|---|---|
Molekulargewicht |
246.67 g/mol |
IUPAC-Name |
5-methoxy-1-benzofuran-7-sulfonyl chloride |
InChI |
InChI=1S/C9H7ClO4S/c1-13-7-4-6-2-3-14-9(6)8(5-7)15(10,11)12/h2-5H,1H3 |
InChI-Schlüssel |
DUCWENBQKLUWSN-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C2C(=C1)C=CO2)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


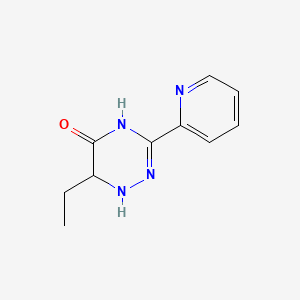
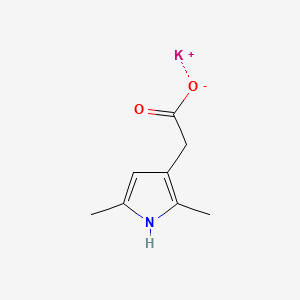
![3-Chloro-5-fluoro-4-[(piperidin-2-yl)methyl]pyridine dihydrochloride](/img/structure/B15300673.png)
![N-[4-hydroxy-3-(1-sulfanylethyl)phenyl]butanamide](/img/structure/B15300676.png)
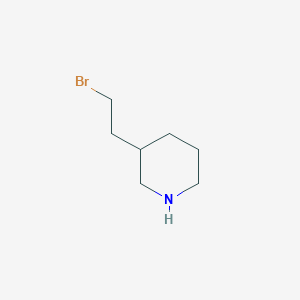
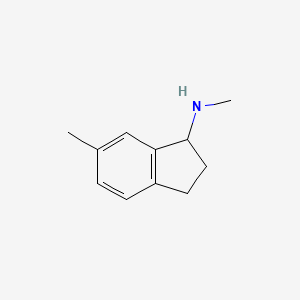
![3-butyl-2-((E)-2-((E)-3-((Z)-2-(3-butyl-1,1-dimethyl-1H-benzo[e]indol-2(3H)-ylidene)ethylidene)-2-chlorocyclohex-1-en-1-yl)vinyl)-1,1-dimethyl-1H-benzo[e]indol-3-ium bis((trifluoromethyl)sulfonyl)amide](/img/structure/B15300692.png)
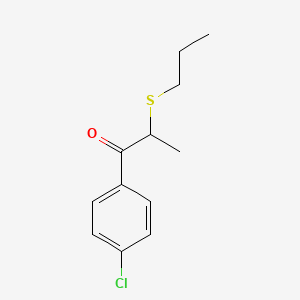
![6-Oxa-2-azaspiro[3.4]octan-7-one, trifluoroacetic acid](/img/structure/B15300710.png)
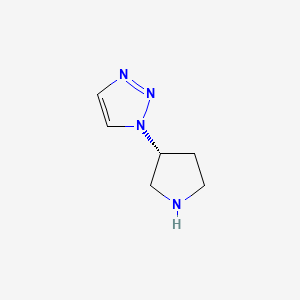
![3-(4-Amino-3-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidine-2,6-dione](/img/structure/B15300726.png)
![4-(2H3)methoxy-2-azabicyclo[2.1.1]hexane hydrochloride](/img/structure/B15300727.png)

![6-Azabicyclo[3.1.1]heptane-1-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B15300735.png)
